molecular formula C9H9F3O3S B1442184 [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol CAS No. 1003843-94-4

[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B1442184
CAS No.: 1003843-94-4
M. Wt: 254.23 g/mol
InChI Key: HBIQLOSUNLJCEF-UHFFFAOYSA-N
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Description

[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is a compound that features a benzenemethanol core substituted with a methylsulfonyl group at the 3-position and a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets through its trifluoromethyl and methylsulfonyl groups. These groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethyl and methylsulfonyl groups enhances its potential for diverse applications in various fields .

Biological Activity

[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol, a compound featuring both a methanesulfonyl and a trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10F3O3S\text{C}_10\text{H}_{10}\text{F}_3\text{O}_3\text{S}

This structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.
  • Methanesulfonyl group : Provides a polar functional group that can engage in hydrogen bonding.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

Cell LineIC50 (µM)Reference
Panc-10.051
BxPC-30.066
WI38 (normal)0.36

These results indicate that the compound exhibits significant cytotoxicity against pancreatic cancer cell lines while showing lower toxicity towards normal fibroblast cells.

Case Studies

  • Anticancer Activity : In a study examining the antiproliferative effects on pancreatic cancer cells, this compound demonstrated potent activity with an IC50 value lower than many standard chemotherapeutics like gemcitabine and doxorubicin. This suggests its potential as a novel therapeutic agent in oncology.
  • Mechanistic Insights : The mechanism of action was further explored through DNA intercalation studies, indicating that the compound may disrupt DNA replication in cancer cells, leading to apoptosis.

Comparative Analysis

The biological activity of this compound can be compared with other fluorinated compounds known for their pharmacological properties:

CompoundBiological ActivityIC50 (µM)
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneAnticancer0.05
5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acidAntimicrobial/Anticancer0.051

This comparison highlights the competitive efficacy of this compound relative to structurally similar compounds.

Properties

IUPAC Name

[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIQLOSUNLJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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